molecular formula C7H8BrN B1589297 4-(Bromomethyl)aniline CAS No. 63516-03-0

4-(Bromomethyl)aniline

Cat. No.: B1589297
CAS No.: 63516-03-0
M. Wt: 186.05 g/mol
InChI Key: ASSMPDZEDVTRKG-UHFFFAOYSA-N
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Description

4-(Bromomethyl)aniline is an organic compound characterized by the presence of a bromomethyl group attached to the para position of an aniline ring. This compound is of significant interest in organic synthesis due to its reactivity and utility as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Bromomethyl)aniline can be synthesized through several methods. One common approach involves the bromination of aniline derivatives. For instance, starting with aniline, the compound can be nitrated to form nitroaniline, which is then reduced to form the corresponding amine. Subsequent bromination yields this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of bromine and aniline under controlled conditions to ensure high yield and purity. The reaction typically requires an inert organic solvent and may involve the use of catalysts to enhance the reaction rate .

Chemical Reactions Analysis

Types of Reactions: 4-(Bromomethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)aniline involves its reactivity with various nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing for the formation of a wide range of derivatives. The molecular targets and pathways involved depend on the specific reactions and applications .

Properties

IUPAC Name

4-(bromomethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c8-5-6-1-3-7(9)4-2-6/h1-4H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASSMPDZEDVTRKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30449600
Record name 4-(bromomethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30449600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63516-03-0
Record name 4-(bromomethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30449600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Bromomethyl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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